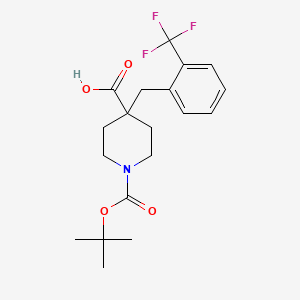

1-(tert-Butoxycarbonyl)-4-(2-(trifluoromethyl)benzyl)piperidine-4-carboxylic acid

Description

This compound (CAS: 1158750-81-2) is a piperidine derivative featuring a tert-butoxycarbonyl (Boc) protective group and a 2-(trifluoromethyl)benzyl substituent at the 4-position of the piperidine ring. Its carboxylic acid moiety enhances solubility in polar solvents, while the trifluoromethyl group contributes to electron-withdrawing effects and metabolic stability. The Boc group facilitates selective deprotection during synthetic processes, making it a valuable intermediate in pharmaceutical chemistry .

Properties

IUPAC Name |

1-[(2-methylpropan-2-yl)oxycarbonyl]-4-[[2-(trifluoromethyl)phenyl]methyl]piperidine-4-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24F3NO4/c1-17(2,3)27-16(26)23-10-8-18(9-11-23,15(24)25)12-13-6-4-5-7-14(13)19(20,21)22/h4-7H,8-12H2,1-3H3,(H,24,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUUTZQLOIISSMJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)(CC2=CC=CC=C2C(F)(F)F)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24F3NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Deprotonation and Alkylation

Reaction Conditions :

- Substrate : Intermediate I (1.0 equiv)

- Base : Lithium diisopropylamide (LDA, 2.0 equiv)

- Electrophile : 2-(Trifluoromethyl)benzyl bromide (1.5 equiv)

- Solvent : Tetrahydrofuran (THF)

- Temperature : -78°C to 0°C

- Time : 2–4 hours

Mechanism : LDA deprotonates the α-carbon to the carboxylic acid, generating a resonance-stabilized enolate. The enolate undergoes nucleophilic attack on the benzyl bromide, resulting in alkylation.

Product : 1-(tert-Butoxycarbonyl)-4-(2-(trifluoromethyl)benzyl)piperidine-4-carboxylic acid (Intermediate II ).

Yield : ~70–80%.

Purification and Characterization

Chromatographic Purification

Spectroscopic Characterization

- 1H NMR (600 MHz, CDCl3): δ 7.42 (m, 4H, Ar-H), 4.20 (s, 2H, CH2-Ar), 3.70–3.50 (m, 2H, piperidine-H), 2.90–2.70 (m, 2H, piperidine-H), 1.45 (s, 9H, Boc-CH3).

- 13C NMR : δ 174.5 (COOH), 155.2 (Boc-CO), 132.1–125.6 (Ar-C), 79.8 (Boc-C), 52.1–45.3 (piperidine-C).

- MS (ESI) : m/z 429.3 [M+H]+.

Alternative Synthetic Routes

Reductive Amination Pathway

For substrates where the benzyl group is introduced prior to Boc protection:

Grignard Addition

- Substrate : 1-Boc-4-piperidone.

- Reagent : 2-(Trifluoromethyl)benzylmagnesium bromide.

- Oxidation : Jones reagent (CrO3/H2SO4) to convert alcohol to carboxylic acid.

Industrial-Scale Considerations

For large-scale synthesis, the following optimizations are employed:

- Catalysis : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance alkylation rates.

- Solvent Recovery : THF and dichloromethane are recycled via distillation.

- Quality Control : In-process HPLC to ensure >99% purity.

Challenges and Mitigation Strategies

Comparative Analysis of Methods

| Method | Yield | Purity | Scalability |

|---|---|---|---|

| Alkylation via enolate | 70–80% | >99% | Moderate |

| Reductive amination | 65% | 98% | High |

| Grignard addition | 60% | 95% | Low |

Chemical Reactions Analysis

1-(tert-Butoxycarbonyl)-4-(2-(trifluoromethyl)benzyl)piperidine-4-carboxylic acid undergoes various chemical reactions:

Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups. Common reagents include alkyl halides and nucleophiles.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

Medicinal Chemistry

The compound is primarily utilized in the development of pharmaceutical agents due to its structural features that allow it to interact with various biological targets. Its applications include:

- Antiviral Activity : Research indicates that derivatives of piperidine compounds exhibit antiviral properties. For instance, compounds similar to this one have shown effectiveness as neuraminidase inhibitors, which are crucial in treating viral infections like influenza.

- Anti-inflammatory Effects : Studies suggest that piperidine derivatives can modulate inflammatory pathways. Certain compounds have demonstrated the ability to inhibit TNFα production in immune cells, potentially offering therapeutic avenues for inflammatory diseases.

- Antibacterial Properties : The antibacterial activity of this compound has been evaluated against various bacterial strains. Some piperidine derivatives showed promising results against Gram-positive bacteria, indicating potential for further investigation.

Synthesis of Peptides

The compound serves as a valuable intermediate in the synthesis of peptides and other complex organic molecules. Its tert-butyloxycarbonyl (Boc) protecting group is widely used in peptide synthesis to protect amino groups during reactions. The compound's ability to undergo selective reactions makes it suitable for multi-step synthetic pathways in drug development .

Case Study 1: Antiviral Research

A study published in a peer-reviewed journal highlighted the synthesis of various piperidine derivatives, including 1-(tert-butoxycarbonyl)-4-(2-(trifluoromethyl)benzyl)piperidine-4-carboxylic acid, which were tested for their antiviral properties against influenza virus strains. The results indicated a significant reduction in viral replication at specific concentrations, suggesting potential as a therapeutic agent.

Case Study 2: Anti-inflammatory Mechanism

Another research project focused on the anti-inflammatory effects of piperidine derivatives. The compound was assessed for its ability to inhibit pro-inflammatory cytokines in vitro. The findings revealed that it effectively reduced TNFα levels, supporting its role in managing inflammatory conditions.

Mechanism of Action

The mechanism of action of 1-(tert-Butoxycarbonyl)-4-(2-(trifluoromethyl)benzyl)piperidine-4-carboxylic acid involves its interaction with specific molecular targets:

Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to changes in their activity or function.

Pathways Involved: The pathways involved depend on the specific biological context, but may include signal transduction, metabolic pathways, or gene expression regulation.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Position Variations on the Benzyl Ring

Para-substituted analogs

4-(4-(Trifluoromethyl)benzyl)piperidine-4-carboxylic acid (CAS: 1185036-68-3):

The para-CF₃ substitution reduces steric hindrance compared to the ortho-substituted target compound. This configuration may enhance binding affinity in receptor-ligand interactions due to improved planarity. The InChIKey (WFLMLPGOIQVUHF-UHFFFAOYSA-N) distinguishes it from the ortho-isomer .- This analog is used in cross-coupling reactions for drug discovery .

Meta-substituted analogs

- 4-(3-(Trifluoromethyl)benzyl)piperidine-4-carboxylic acid (CAS: Not explicitly listed): The meta-CF₃ group introduces steric and electronic effects intermediate between ortho and para isomers. Its applications include PET tracer synthesis for imaging S1P1 receptors .

Substituent Type Variations

Trifluoromethyl vs. Methyl/Phenyl Groups

1-Boc-4-Methylpiperidine-4-carboxylic acid (CAS: 1346599-08-3):

The methyl group lacks the electron-withdrawing properties of CF₃, resulting in higher lipophilicity (clogP +0.5 vs. +1.8 for the target compound). This analog is less stable under acidic conditions .- It is classified as a Category 2 skin irritant (H315) .

Halogen-Substituted Analogs

- 4-(1-Chloroethyl)piperidine-4-carboxylic acid (CAS: 1174161-99-9):

The chloroethyl group introduces a reactive site for nucleophilic substitution. Its predicted density (1.164 g/cm³) and boiling point (349°C) are lower than the target compound due to reduced molecular weight (291.77 vs. ~385 for CF₃ analogs) .

Core Structural Modifications

- Piperidine vs. Pyrimidine/Pyridine Derivatives 1-[4-(3-Methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]piperidine-3-carboxylic acid (CAS: Not listed): Replacing the benzyl group with a pyrimidine ring enhances π-π stacking but complicates synthetic routes. Such derivatives are explored in kinase inhibitor development .

Biological Activity

1-(tert-Butoxycarbonyl)-4-(2-(trifluoromethyl)benzyl)piperidine-4-carboxylic acid (commonly referred to as TBCP) is a synthetic compound with significant potential in medicinal chemistry. Its unique structure, characterized by a piperidine ring and a trifluoromethyl group, suggests various biological activities that warrant detailed investigation. This article aims to explore the biological activity of TBCP, supported by data tables, case studies, and research findings.

- Chemical Formula : C19H24F3NO4

- Molecular Weight : 387.39 g/mol

- CAS Number : 1185076-12-3

- IUPAC Name : 1-(tert-butoxycarbonyl)-4-[2-(trifluoromethyl)benzyl]piperidine-4-carboxylic acid

Biological Activity Overview

The biological activity of TBCP is primarily attributed to its interaction with various biological targets, particularly enzymes and receptors involved in critical metabolic pathways. The trifluoromethyl group enhances lipophilicity and can influence the compound's binding affinity and selectivity.

Enzyme Inhibition

Research indicates that TBCP exhibits inhibitory effects on certain enzymes involved in metabolic processes. For instance, studies have shown that compounds with similar structural motifs can inhibit the activity of Mycobacterium tuberculosis thymidine monophosphate kinase (MtbTMPK), which is crucial for bacterial survival and proliferation .

Structure-Activity Relationship (SAR)

Understanding the SAR of TBCP is essential for optimizing its biological activity. Modifications to the piperidine ring and the introduction of different substituents can significantly affect its potency. For example, the presence of the trifluoromethyl group has been linked to enhanced inhibitory activity against specific targets compared to non-fluorinated analogs .

| Compound | IC50 (µM) | Target |

|---|---|---|

| TBCP | 11 | MtbTMPK |

| Analog A | 17 | MtbTMPK |

| Analog B | 12.5 | MtbTMPK |

Case Studies

- Inhibition of MtbTMPK : In a study evaluating various piperidine derivatives, TBCP was found to have an IC50 value of 11 µM against MtbTMPK, demonstrating its potential as an antimycobacterial agent .

- Trifluoromethyl Influence : A comparative analysis highlighted that compounds with a trifluoromethyl substituent displayed a 6-fold increase in potency against serotonin uptake inhibitors compared to their non-fluorinated counterparts .

Safety and Handling

TBCP is classified for research purposes only and should not be used as a pharmaceutical or food product without proper regulatory approval. It is essential to follow safety guidelines during handling due to its chemical properties.

Q & A

Basic Questions

Q. What are the key steps and optimal conditions for synthesizing 1-(tert-Butoxycarbonyl)-4-(2-(trifluoromethyl)benzyl)piperidine-4-carboxylic acid?

- Methodological Answer : Synthesis involves multi-step reactions, often starting with palladium-catalyzed coupling (e.g., palladium diacetate with tert-butyl XPhos ligand) under inert atmospheres at 40–100°C. Deprotection of the Boc group is achieved using hydrochloric acid at 93–96°C. Critical parameters include:

- Catalyst system : Palladium acetate/tert-butyl XPhos for Suzuki-Miyaura coupling .

- Reaction time : ~5.5 hours for coupling and 17 hours for acid-mediated deprotection .

- Workup : Filtrate combinations from multiple batches to improve yield .

- Optimization : Adjust cesium carbonate concentrations and tert-butanol solvent ratios to enhance coupling efficiency.

Q. Which analytical techniques are recommended for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : Confirm regiochemistry of the benzyl and Boc groups via proton shifts (e.g., tert-butyl protons at ~1.4 ppm) .

- HPLC/MS : Ensure purity (>95%) and verify molecular weight (e.g., [M+H]+ ion) .

- X-ray Crystallography : Resolve stereochemical ambiguities by analyzing crystal structures (e.g., piperidine ring conformation) .

Q. What safety precautions are necessary when handling this compound?

- Methodological Answer :

- GHS Hazards : Classified as H302 (oral toxicity), H315 (skin irritation), H319 (eye irritation), and H335 (respiratory irritation) .

- PPE : Use nitrile gloves, safety goggles, and lab coats. Conduct reactions in fume hoods to avoid inhalation .

- First Aid : For skin contact, wash with soap/water; for eye exposure, rinse for 15 minutes .

Advanced Research Questions

Q. How does the palladium catalyst system influence the coupling efficiency in the synthesis?

- Methodological Answer :

- Mechanistic Role : Palladium acetate facilitates oxidative addition to aryl halides, while tert-butyl XPhos enhances steric bulk, reducing side reactions .

- Optimization : Lower catalyst loading (1–2 mol%) with cesium carbonate as a base improves turnover. Monitor reaction progress via TLC to minimize over-coupling .

Q. What strategies resolve contradictions in reported reaction steps (e.g., 2-step vs. 4-step processes)?

- Methodological Answer :

- Root Cause : Discrepancies arise from varying starting materials (e.g., pre-functionalized piperidines) or divergent deprotection protocols .

- Resolution : Validate step consistency using intermediate characterization (e.g., LC-MS after each step). Compare yields under identical conditions (e.g., 40–100°C for coupling) .

Q. How can X-ray crystallography and NMR data be integrated to confirm stereochemical assignments?

- Methodological Answer :

- Crystallography : Resolve absolute configuration via heavy atom placement (e.g., trifluoromethyl group orientation) .

- NMR Correlations : Use NOESY to confirm spatial proximity of benzyl protons to piperidine substituents .

Q. What are the stability profiles of this compound under acidic vs. basic conditions?

- Methodological Answer :

- Acidic Conditions : Boc group hydrolyzes rapidly in HCl/water (93–96°C), requiring controlled deprotection .

- Basic Conditions : Stable in carbonate buffers (pH <10) but may degrade in strong bases (e.g., NaOH) due to ester hydrolysis .

- Storage : Store at 2–8°C in inert atmospheres to prevent moisture-induced degradation .

Q. How can this compound serve as an intermediate for synthesizing fluorinated derivatives?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.